molecular formula C8H11N3O3 B14899784 N-Isopropyl-4-nitro-1H-pyrrole-2-carboxamide

N-Isopropyl-4-nitro-1H-pyrrole-2-carboxamide

Cat. No.: B14899784
M. Wt: 197.19 g/mol
InChI Key: YMYKXGYHVZAEKJ-UHFFFAOYSA-N
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Description

N-Isopropyl-4-nitro-1H-pyrrole-2-carboxamide is a chemical compound with the molecular formula C8H11N3O3 and a molecular weight of 197.19 g/mol . This compound is part of the pyrrole family, which is known for its diverse biological and chemical properties. Pyrrole derivatives are often used in various fields, including medicinal chemistry, due to their unique structural characteristics and reactivity.

Preparation Methods

The synthesis of N-Isopropyl-4-nitro-1H-pyrrole-2-carboxamide typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it a versatile approach for synthesizing pyrrole derivatives. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-Isopropyl-4-nitro-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

N-Isopropyl-4-nitro-1H-pyrrole-2-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrrole derivatives.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: Pyrrole derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-Isopropyl-4-nitro-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

N-Isopropyl-4-nitro-1H-pyrrole-2-carboxamide can be compared with other similar compounds, such as N-Nitro-1H-pyrrole-2-carboxamide . While both compounds share a similar core structure, the presence of the isopropyl group in this compound provides it with unique chemical and biological properties. This structural difference can influence the compound’s reactivity, solubility, and interaction with biological targets.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

4-nitro-N-propan-2-yl-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C8H11N3O3/c1-5(2)10-8(12)7-3-6(4-9-7)11(13)14/h3-5,9H,1-2H3,(H,10,12)

InChI Key

YMYKXGYHVZAEKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC(=CN1)[N+](=O)[O-]

Origin of Product

United States

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